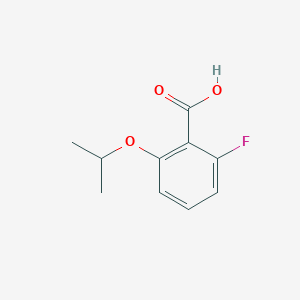

2-Fluoro-6-isopropoxybenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-6-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and an isopropoxy group at the 6-position of the benzoic acid core. It is a white solid at room temperature and is used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials. The reaction typically requires the use of a fluoride source such as potassium fluoride or cesium fluoride, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity. The choice of solvents, reagents, and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process.

化学反应分析

Types of Reactions

2-Fluoro-6-isopropoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of carboxylate salts.

Reduction: Formation of benzyl alcohol derivatives.

Esterification: Formation of esters with different alcohols.

科学研究应用

Scientific Research Applications

-

Pharmaceutical Chemistry:

- Intermediate for Drug Development: 2-Fluoro-6-isopropoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential anti-inflammatory and analgesic properties, similar to other benzoic acid derivatives .

- Targeting Specific Biological Pathways: Research indicates that compounds related to this structure may interact with specific biological pathways, making them candidates for further development in treating conditions such as arthritis or other inflammatory diseases.

-

Materials Science:

- Polymer Synthesis: The compound can be utilized as a building block in the synthesis of polymers with unique properties. Its fluorinated nature can impart desirable characteristics such as increased chemical resistance and thermal stability to polymer matrices.

- Coatings and Films: Due to its chemical properties, it is also explored for use in coatings that require enhanced durability and resistance to environmental factors.

- Analytical Chemistry:

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results indicated significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications .

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer formulations revealed improvements in mechanical properties and thermal stability compared to traditional polymers without fluorinated components. This study highlights its utility in creating advanced materials suitable for industrial applications .

作用机制

The mechanism of action of 2-Fluoro-6-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The isopropoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

相似化合物的比较

Similar Compounds

2-Fluorobenzoic acid: Lacks the isopropoxy group, resulting in different chemical and physical properties.

6-Isopropoxybenzoic acid: Lacks the fluorine atom, affecting its reactivity and interactions.

2-Fluoro-4-isopropoxybenzoic acid: Similar structure but with the isopropoxy group at the 4-position.

Uniqueness

2-Fluoro-6-isopropoxybenzoic acid is unique due to the specific positioning of the fluorine and isopropoxy groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.

生物活性

2-Fluoro-6-isopropoxybenzoic acid is a fluorinated aromatic compound that has garnered attention for its unique structural features and potential biological activities. The presence of a fluorine atom and an isopropoxy group significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications for therapeutic applications.

- Molecular Formula : C12H13F O3

- Molecular Weight : Approximately 224.22 g/mol

- Melting Point : 160-162 °C

- Boiling Point : Approximately 300 °C

The specific positioning of the fluorine and isopropoxy groups enhances the compound's lipophilicity, affecting its distribution in biological systems and its interaction with cellular targets.

The mechanism by which this compound exerts its biological effects involves:

- Hydrogen Bonding : The fluorine atom can participate in hydrogen bonding, influencing binding affinity to target proteins.

- Non-covalent Interactions : These interactions are crucial for the compound's specificity towards certain biological pathways.

- Inhibition of Centromere-associated Protein E (CENP-E) : Preliminary studies indicate that this compound acts as a selective inhibitor of CENP-E, which plays a vital role in chromosome segregation during cell division. Inhibition of CENP-E has implications in cancer therapy due to its role in tumor cell proliferation .

Antitumor Activity

Research indicates that derivatives of this compound demonstrate broad antitumor activity, particularly in solid tumors and hematological malignancies. The compound induces mitotic arrest and apoptosis in cancer cells, characterized by:

- Cell Proliferation Inhibition : In vitro studies show IC50 values around 22 nM against various cancer cell lines, including SKOV-3 and Colo205.

- Phenotypic Changes : Treated cells exhibit misaligned chromosomes and bipolar mitotic spindles, indicative of disrupted mitosis .

Anti-inflammatory Properties

In addition to its antitumor effects, there are indications that this compound may possess anti-inflammatory properties. This potential is linked to its ability to modulate inflammatory pathways, although further research is needed to fully elucidate these effects .

Case Studies

- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to significant tumor regression in xenograft models. This supports the compound's potential as a therapeutic agent in oncology.

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in human subjects, focusing on its pharmacokinetics (PK) and pharmacodynamics (PD) following oral administration .

Data Summary Table

| Biological Activity | Observations |

|---|---|

| Antitumor Activity | IC50 ~ 22 nM in SKOV-3 & Colo205 |

| Mechanism | Selective inhibition of CENP-E |

| Phenotypic Changes | Bipolar spindles, misaligned chromosomes |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

属性

IUPAC Name |

2-fluoro-6-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMWBBKORQRKHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。